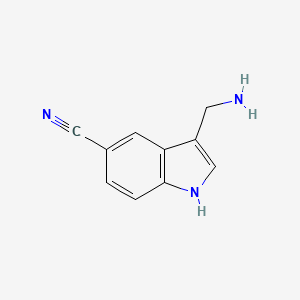

3-(Aminomethyl)-1H-indole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-4-7-1-2-10-9(3-7)8(5-12)6-13-10/h1-3,6,13H,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZDYTARJKBWAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273549 | |

| Record name | 3-(Aminomethyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887581-10-4 | |

| Record name | 3-(Aminomethyl)-1H-indole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887581-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminomethyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

**advanced Synthetic Methodologies for 3 Aminomethyl 1h Indole 5 Carbonitrile and Its Analogues**

Strategic Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgicj-e.org For 3-(Aminomethyl)-1H-indole-5-carbonitrile, the primary retrosynthetic disconnections are identified at two key locations: the C3-C bond of the aminomethyl group and the bonds forming the pyrrole (B145914) ring of the indole (B1671886) nucleus.

Disconnection 1: C3-Side Chain Bond: The most straightforward disconnection is the bond between the indole C3 position and the aminomethyl group (C-N bond or C-C bond). This leads to a key intermediate, 5-cyanoindole (B20398) , and a synthon for the aminomethyl group, such as +CH2NH2 or a related electrophilic/nucleophilic equivalent.

Disconnection 2: Indole Ring Formation: Further deconstruction of the 5-cyanoindole intermediate involves cleaving the bonds of the indole ring. This can be approached in several ways, depending on the chosen synthetic strategy (e.g., Fischer, Batcho-Leimgruber, Larock), leading back to simpler aromatic precursors like substituted anilines, phenylhydrazines, or nitrotoluenes. For instance, a Fischer indole synthesis approach would retrospectively lead to 4-cyanophenylhydrazine and a suitable two-carbon aldehyde equivalent.

This analysis highlights two principal stages in the forward synthesis: the construction of the 5-cyanoindole scaffold followed by the installation of the aminomethyl group at the C3 position.

Formation of the Indole Ring System with 5-Carbonitrile Substitution

The synthesis of the 5-cyano-substituted indole ring is a critical step, and several classical and modern methods have been adapted for this purpose.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a robust and widely used method for constructing indole rings. byjus.comwikipedia.org The classical approach involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of 5-cyanoindole, the key starting material is 4-cyanophenylhydrazine.

Modern adaptations have sought to improve the scope, efficiency, and environmental footprint of this reaction. One notable variation involves the use of alcohols, which are catalytically oxidized in situ to the corresponding aldehyde or ketone, broadening the range of accessible starting materials. organic-chemistry.org Another significant advancement is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, providing an alternative route to the necessary N-arylhydrazone intermediate. wikipedia.org A patented method for a related compound, 3-(4-chlorobutyl)-5-cyanoindole, demonstrates the direct application of the Fischer indole ring-closing reaction using 4-cyanophenylhydrazine hydrochloride in an alcohol-water solvent system. google.com

Table 1: Comparison of Fischer Indole Synthesis Variations for 5-Cyanoindoles

| Method | Key Reactants | Catalyst/Conditions | Advantages |

|---|---|---|---|

| Classical Fischer | 4-Cyanophenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis acid (e.g., HCl, H₂SO₄, ZnCl₂) wikipedia.org | Well-established, reliable. |

| Tandem Oxidation-Fischer | 4-Cyanophenylhydrazine, Primary/Secondary Alcohol | Oxidation catalyst (e.g., Ru-based) + Lewis acid organic-chemistry.org | Broader starting material scope, safer handling. |

| Buchwald Modification | Aryl bromide (e.g., 4-bromobenzonitrile), Hydrazone | Palladium catalyst (e.g., Pd(dba)₂) + Ligand wikipedia.org | Avoids direct handling of potentially unstable hydrazines. |

Batcho-Leimgruber and Larock Indole Synthesis Variations

The Batcho-Leimgruber indole synthesis provides a powerful alternative to the Fischer method, particularly for indoles with electron-withdrawing groups. wikipedia.orgresearchgate.net This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring. wikipedia.org To synthesize 5-cyanoindole, the required starting material would be 4-cyano-2-nitrotoluene . The reduction of the nitro group and subsequent cyclization can be achieved with various reagents, including Raney nickel and hydrazine, or palladium on carbon with hydrogen. wikipedia.org

The Larock indole synthesis is a palladium-catalyzed annulation reaction between a 2-haloaniline and a disubstituted alkyne. baranlab.org This method is highly versatile for producing polysubstituted indoles. For the synthesis of a 5-cyanoindole derivative, a starting material such as 2-iodo-4-cyanoaniline would be reacted with an appropriate alkyne in the presence of a palladium catalyst.

Table 2: Overview of Batcho-Leimgruber and Larock Syntheses for 5-Cyanoindoles

| Synthesis | Starting Material Example | Key Reagents | Intermediate |

|---|---|---|---|

| Batcho-Leimgruber | 4-Cyano-2-nitrotoluene | DMFDMA, Pyrrolidine (B122466); then Raney Ni, H₂ wikipedia.org | β-(4-Cyano-2-nitrophenyl)enamine |

| Larock | 2-Iodo-4-cyanoaniline, Alkyne | Pd(OAc)₂, Ligand, Base baranlab.org | Palladium-pi-alkyne complex |

Palladium-Catalyzed Cyclization and Coupling Strategies

Beyond the Larock synthesis, a variety of other palladium-catalyzed reactions have been developed for indole formation. nih.gov These methods often offer high efficiency and functional group tolerance. Palladium-catalyzed intramolecular cyclization of N-substituted 2-alkenylanilines represents one such strategy. researchgate.net Another approach involves the palladium-catalyzed cascade C(sp³)–H activation and annulation to construct heterocyclic systems. mdpi.com

Furthermore, coupling reactions can be used to introduce the nitrile group onto a pre-formed indole ring. For instance, a Rosenmund–von Braun reaction using cuprous cyanide can convert 5-bromoindole (B119039) into 5-cyanoindole. google.com While not palladium-catalyzed, it represents a key coupling strategy in this context.

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for indole synthesis. mdpi.com These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency. researchgate.net Examples include:

Use of Greener Solvents: A patented Fischer indole synthesis for a 3-substituted-5-cyanoindole highlights the use of environmentally friendly alcohol and pure water as solvents. google.com Other research demonstrates indole synthesis in ethanol (B145695), a benign solvent, without the need for a metal catalyst. rsc.org

Microwave-Assisted Synthesis: Microwave heating can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. mdpi.com

Catalytic Approaches: The use of recyclable catalysts and avoiding stoichiometric, toxic reagents contributes to greener processes. researchgate.net

Introduction of the 3-Aminomethyl Moiety

Once the 5-cyanoindole scaffold is in place, the final step is the introduction of the aminomethyl group at the C3 position. The C3 position of indole is the most nucleophilic and prone to electrophilic attack. scripps.edu Several strategies can be employed for this transformation:

Mannich Reaction: A classic method for aminomethylation, the Mannich reaction involves the reaction of the indole with formaldehyde (B43269) and a secondary amine (like dimethylamine) to form a gramine (B1672134) derivative (3-(dimethylaminomethyl)indole). Subsequent displacement of the dimethylamino group with cyanide, followed by reduction, can yield the desired primary amine.

Friedel-Crafts Acylation followed by Reduction: 5-Cyanoindole can be acylated at the C3 position using an appropriate acylating agent (e.g., chloroacetyl chloride) under Friedel-Crafts conditions. The resulting 3-acylindole can then be converted to the amine. A more direct route involves the reduction of a 3-cyanoacetyl or related precursor.

Reduction of a 3-Cyano Precursor: A highly effective method is the introduction of a cyanomethyl group at the C3 position, which can then be reduced to the aminomethyl group. Palladium-catalyzed domino Heck/cyanation reactions have been developed to synthesize 3-cyanomethyloxindoles, which can serve as precursors. jst.go.jp

Reduction of 3-Indolecarboxaldehyde: Vilsmeier-Haack formylation of 5-cyanoindole would yield 5-cyanoindole-3-carboxaldehyde. This aldehyde can then be converted to the aminomethyl group via reductive amination.

Reduction of 3-(Azidomethyl)indole: Introduction of an azidomethyl group at C3, followed by reduction (e.g., via Staudinger reaction or catalytic hydrogenation), is another viable pathway to the primary amine. nih.gov

A common industrial approach for related structures involves the reduction of a 3-(chlorobutanoyl) group to a methylene (B1212753) group. google.com A similar multi-step sequence involving introduction of a protected aminomethyl precursor followed by deprotection and/or reduction is a frequently employed strategy.

Table 3: Summary of Methods for Introducing the 3-Aminomethyl Group

| Method | Precursor | Key Reagents | Notes |

|---|---|---|---|

| Mannich Reaction Route | 5-Cyanoindole | Formaldehyde, Dimethylamine (B145610); then NaCN; then Reduction (e.g., LiAlH₄) | Multi-step but uses common reagents. |

| Reductive Amination | 5-Cyanoindole-3-carboxaldehyde | NH₃/NH₄⁺, Reducing agent (e.g., NaBH₃CN) | Direct conversion of an aldehyde to the amine. |

| Nitrile Reduction | 5-Cyano-3-(cyanomethyl)indole | Reducing agent (e.g., LiAlH₄, H₂/Catalyst) | Powerful reduction of the nitrile to a primary amine. |

| Azide Reduction | 3-(Azidomethyl)-5-cyanoindole | H₂/Pd-C, PPh₃/H₂O | Mild and selective method for amine formation. nih.gov |

Reductive Amination Strategies of Indole-3-Carbaldehydes

Reductive amination of an appropriately substituted indole-3-carbaldehyde serves as a direct and efficient route to the 3-(aminomethyl)indole moiety. This two-step, one-pot process typically involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with an amine source, followed by in-situ reduction.

The common precursor for this strategy is 5-cyanoindole-3-carbaldehyde. The reaction is carried out with an amine, such as ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium acetate), to form the primary amine. The choice of reducing agent is critical for the success of the reaction, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Each reducing agent offers different levels of reactivity and selectivity. For instance, sodium triacetoxyborohydride is often favored for its mildness and tolerance of acidic conditions which can facilitate imine formation.

Research into the reductive amination of related aldehyde substrates highlights the variables that can be controlled to optimize yield. researchgate.net In studies on different carbaldehydes, increasing the equivalents of the reducing agent, such as sodium borohydride, has been shown to improve conversion rates from as low as 4.1% to over 35%. researchgate.net The selection of the solvent and the presence of catalysts can also significantly influence the reaction outcome.

Table 1: Example Conditions for Reductive Amination This table is illustrative and based on general reductive amination procedures.

| Starting Material | Amine Source | Reducing Agent | Solvent | Typical Yield |

| 5-Cyanoindole-3-carbaldehyde | NH₄OAc | NaBH(OAc)₃ | Dichloroethane (DCE) | Moderate to High |

| 5-Cyanoindole-3-carbaldehyde | NH₃/MeOH | NaBH₄ | Methanol (MeOH) | Moderate |

| Indole-3-carbaldehyde | Alkylamine | H₂/Pd-C | Ethanol (EtOH) | High |

Direct Functionalization at C3 via Mannich-Type Reactions and Derivatives

The Mannich reaction is a powerful tool for the C3-aminoalkylation of indoles. libretexts.orgnih.gov Due to the high nucleophilicity of the C3 position, indole readily reacts with an aldehyde (commonly formaldehyde) and a primary or secondary amine to yield a Mannich base. libretexts.orgchemtube3d.com

In the context of synthesizing this compound, the reaction would involve 5-cyanoindole, formaldehyde, and ammonia. However, the classic Mannich reaction often employs secondary amines like dimethylamine to produce a tertiary amine intermediate, known as a gramine. This gramine derivative is an excellent synthetic handle. The quaternary ammonium salt formed by alkylation of the gramine can be easily displaced by a variety of nucleophiles, including the cyanide anion to introduce a different functional group, or it can be used to generate the primary amine. For instance, the displacement of the dimethylamino group from a gramine derivative with a suitable nitrogen nucleophile can lead to the desired primary aminomethyl group.

Modern variations of the Mannich reaction include one-pot, three-component syntheses catalyzed by various agents, promoting efficiency and greener reaction conditions. rsc.org Micelle-promoted Mannich-type reactions in water have been shown to be effective for generating 3-amino alkylated indoles in very good yields under mild conditions. rsc.org

Table 2: Mannich Reaction and Gramine Synthesis This table is illustrative of the general Mannich reaction on indoles.

| Indole Substrate | Aldehyde | Amine | Product Type |

| 5-Cyanoindole | Formaldehyde | Dimethylamine | 3-(Dimethylaminomethyl)-1H-indole-5-carbonitrile (Gramine analogue) |

| Indole | Formaldehyde | Diethylamine | 3-(Diethylaminomethyl)-1H-indole |

| Indole | Benzaldehyde | Piperidine | 3-(Phenyl(piperidin-1-yl)methyl)-1H-indole |

Alternative Alkylation and Amination Routes

Beyond reductive amination and Mannich reactions, other strategies exist for installing the C3-aminomethyl group. These often involve a two-step sequence of alkylation followed by amination.

One approach is the Friedel-Crafts alkylation of 5-cyanoindole with an electrophile containing a masked or protected amino group, or a group that can be readily converted to an amine. For example, alkylation with a haloacetonitrile (e.g., chloroacetonitrile) would introduce a cyanomethyl group at C3, which can then be reduced to an aminomethyl group.

Another route involves the generation of an alkylideneindolenine intermediate from a 3-substituted indole. rsc.org These reactive intermediates can then be trapped by a nitrogen nucleophile. For instance, starting with 3-(hydroxymethyl)-1H-indole-5-carbonitrile, activation of the hydroxyl group to form a good leaving group would facilitate its displacement by an amine source. Lewis acid-catalyzed alkylation of indoles using trichloroacetimidates as electrophiles has also been developed as an alternative to base-promoted or transition-metal-catalyzed methods. nih.gov

Chemical Transformations for the 5-Carbonitrile Group Introduction

The introduction of the carbonitrile functionality at the C5 position is a critical step that can be performed either on the indole precursor or at a later stage of the synthesis.

Direct Cyanation Methods on Precursors

Direct C-H cyanation of the indole ring at the C5 position is a desirable but challenging transformation due to the inherent reactivity of other positions (N1, C3, C2). However, recent advances in catalysis have made such regioselective functionalizations more feasible. Methods may involve transition-metal catalysis or the use of specific directing groups to guide the cyanation reagent to the C5 position. researchgate.netnih.gov For example, a removable pivaloyl group at the C3 position has been used to direct arylation to the C4 and C5 positions. nih.gov While not a direct cyanation, this demonstrates the principle of using directing groups to achieve functionalization on the benzene (B151609) ring of the indole. A GaCl₃-catalyzed direct cyanation of unprotected indoles using N-cyanosuccinimide has been reported to afford 3-cyanoindoles, highlighting that direct cyanation is possible, though regioselectivity for C5 would need to be controlled. researchgate.net

A more common approach is the cyanation of a pre-functionalized indole, such as 5-bromo- or 5-iodoindole. The halogen provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Rosenmund-von Braun reaction, using a cyanide source like copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂).

Conversion of Other Functional Groups to Nitrile

The nitrile group can be synthesized from various other functional groups, a strategy that offers flexibility in the synthetic design. researchgate.net

A classic method is the Sandmeyer reaction, which involves the diazotization of a 5-aminoindole (B14826) precursor with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. Subsequent treatment with a copper(I) cyanide salt replaces the diazonium group with a nitrile.

Alternatively, a 5-carboxyindole or 5-formylindole can be converted to the nitrile. The carboxylic acid can be transformed into a primary amide (5-carboxamidoindole), which is then dehydrated using reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA) to yield the 5-carbonitrile. Similarly, a 5-formylindole can be converted to an oxime by reaction with hydroxylamine, followed by dehydration to the nitrile. The cyano group is a versatile functional group that can be converted into amines, carbonyls, or heterocyclic structures. researchgate.net

Table 3: Methods for Introducing the C5-Nitrile Group

| Precursor | Reagents | Reaction Name |

| 5-Bromoindole | Pd(PPh₃)₄, Zn(CN)₂ | Palladium-catalyzed Cyanation |

| 5-Aminoindole | 1. NaNO₂, HCl; 2. CuCN | Sandmeyer Reaction |

| 5-Carboxamidoindole | POCl₃, pyridine | Dehydration |

| 5-Formylindole | 1. NH₂OH·HCl; 2. Acetic anhydride | Oxime Dehydration |

Stereoselective Synthesis Approaches for Chiral Analogues (if applicable)

The synthesis of chiral analogues of this compound, where a stereocenter is present on the carbon adjacent to the amine, requires stereoselective methods. Such chirality is introduced when the aminomethyl group is substituted, for example, as a 3-(1-aminoethyl) group.

Asymmetric reductive amination can be achieved by using a chiral catalyst or a chiral reducing agent. Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective functionalization of indoles.

Similarly, asymmetric Mannich reactions can provide enantiomerically enriched products. libretexts.org These reactions often employ chiral organocatalysts, such as proline and its derivatives, to control the stereochemical outcome. libretexts.org The catalyst forms a chiral enamine or iminium ion intermediate, which then reacts stereoselectively. For example, the reaction between an aldehyde and an imine catalyzed by (S)-proline can be highly diastereoselective and enantioselective, favoring the syn-Mannich product with high enantiomeric excess. libretexts.org These approaches provide access to a diverse range of chiral 3-aminoalkylated indoles, which could be applied to the synthesis of chiral analogues of the target compound.

Optimization of Reaction Parameters and Scale-Up Considerations

The efficient synthesis of this compound and its analogues is critically dependent on the careful optimization of reaction parameters. Achieving high yields, purity, and cost-effectiveness, particularly for large-scale production, necessitates a detailed understanding of how variables such as temperature, solvent, catalyst, and reactant concentration influence the reaction outcome. Key synthetic transformations in the production of these compounds often involve the formation of the indole scaffold and the subsequent introduction of the aminomethyl group at the C3 position.

A prevalent strategy for synthesizing the core structure involves derivatives of 1H-indole-5-carbonitrile. For instance, the synthesis of a related compound, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, a key intermediate for various pharmaceuticals, provides insights into scalable reaction conditions. One patented production process for this analogue involves a Friedel-Crafts-type acylation of 5-cyanoindole. The optimization of this process focuses on controlling the reaction temperature and the choice of solvent to maximize yield and minimize by-product formation. For example, maintaining a low temperature (5-10°C) during the addition of aluminum chloride and 4-chlorobutyryl chloride in a mixture of dichloromethane (B109758) and nitromethane (B149229) is crucial. google.com

The introduction of the aminomethyl group can be achieved through several routes, with reductive amination of a 3-formyl-1H-indole-5-carbonitrile precursor being a common and efficient method. The optimization of this step is paramount for the successful synthesis of the final product. A study on the direct reductive amination of aldehydes on related indole structures highlights the efficacy of a catalytic system comprising tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and sodium borohydride (NaBH₄). researchgate.net This system has demonstrated broad functional group tolerance, which is essential when dealing with multifunctional molecules like indole carbonitriles. researchgate.net

The choice of catalyst and reducing agent is a key parameter to optimize. While traditional reducing agents can be effective, modern catalytic systems often offer milder reaction conditions and higher selectivity. For the B(C₆F₅)₃/NaBH₄ system, a low catalyst loading of 1 mol% has been found to be optimal for the reductive amination of various aldehydes with anilines. researchgate.net The reaction proceeds efficiently at room temperature, which is advantageous for large-scale synthesis as it reduces energy costs and minimizes thermal degradation of products. researchgate.net

Solvent selection also plays a significant role. Protic solvents like ethanol are often employed in these reductions. In the case of the B(C₆F₅)₃/NaBH₄ catalyzed reaction, ethanol was used as the solvent, and the reactions were generally complete within 35-52 minutes for a range of substrates. researchgate.net

The following table summarizes the optimization of reaction parameters for the B(C₆F₅)₃/NaBH₄ mediated one-pot synthesis of substituted 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones, which serves as a model for the reductive amination step in the synthesis of this compound analogues.

| Entry | R Group (Amine) | Yield (%) | Time (min) |

|---|---|---|---|

| 1 | H | 86 | 45 |

| 2 | 2-Me | 83 | 52 |

| 3 | 3-Me | 82 | 38 |

| 4 | 4-Me | 80 | 35 |

| 5 | 4-OMe | 82 | 37 |

Reaction conditions: 3-Formyl-indole-2-carboxylic acid (1 mmol), aniline (B41778) derivative (1 mmol), B(C₆F₅)₃ (1 mol%), NaBH₄ (2 mmol) in ethanol at room temperature. researchgate.net

Scale-Up Considerations:

Transitioning from laboratory-scale synthesis to industrial production presents several challenges. For the synthesis of this compound and its analogues, key considerations include process safety, cost of raw materials, efficiency of purification, and waste management.

The scale-up of the Friedel-Crafts acylation, as described for the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, requires careful management of the highly exothermic addition of aluminum chloride. google.com Proper heat exchange and controlled addition rates are critical to prevent runaway reactions. The use of chlorinated solvents like dichloromethane also necessitates appropriate containment and recovery systems to minimize environmental impact. google.com

For the reductive amination step, the B(C₆F₅)₃/NaBH₄ system has been successfully scaled up to the 5-gram level in related syntheses, demonstrating its potential for larger-scale applications. researchgate.net The mild reaction conditions (room temperature) are a significant advantage in scale-up, reducing the need for specialized high-pressure or high-temperature reactors. However, the cost of the borane (B79455) catalyst and the safe handling of sodium borohydride, which can release hydrogen gas upon contact with protic solvents, must be carefully managed.

Purification is another critical aspect of scale-up. While laboratory procedures often rely on column chromatography, this method is generally not economically viable for large-scale production. Alternative purification techniques such as crystallization are preferable. For instance, the purification of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile has been achieved through recrystallization from methanol, yielding a product with high purity. researchgate.net The development of a robust crystallization procedure for this compound would be a key step in its process development.

The following table outlines key parameters and their considerations for the scale-up of the synthesis of this compound analogues.

| Parameter | Optimization and Scale-Up Considerations |

|---|---|

| Temperature Control | Crucial for exothermic steps like Friedel-Crafts acylation to prevent side reactions and ensure safety. Low temperatures (e.g., 5-10°C) are often optimal. google.com |

| Catalyst Selection | Modern catalysts like B(C₆F₅)₃ can offer high efficiency at low loadings (e.g., 1 mol%), but cost and availability must be considered for industrial scale. researchgate.net |

| Solvent Choice | Selection should balance reaction performance with environmental impact and ease of recovery. Ethanol is a greener alternative to chlorinated solvents for some steps. researchgate.net |

| Purification Method | Transition from chromatography to crystallization is essential for economic viability and scalability. Solvent selection for crystallization is a key optimization point. researchgate.net |

| Process Safety | Handling of pyrophoric or water-reactive reagents like NaBH₄ requires specialized equipment and procedures at scale. Management of gaseous byproducts (e.g., H₂) is also critical. |

Spectroscopic and Structural Analysis of this compound Unavailable

A comprehensive search for detailed spectroscopic and structural characterization data for the chemical compound this compound has revealed a lack of specific, publicly available experimental results. To construct a scientifically accurate and authoritative article as requested, including detailed data tables for NMR, Mass Spectrometry, and IR/Raman spectroscopy, access to published research findings for this specific molecule is essential.

The search for ¹H NMR, ¹³C NMR, ¹⁵N NMR, multidimensional NMR (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), hyphenated techniques (LC-MS, GC-MS), and vibrational spectroscopy (IR, Raman) for this compound did not yield the specific data required to fulfill the detailed outline provided.

While general spectroscopic characteristics of related indole, aminomethyl, and carbonitrile-containing compounds are documented, extrapolating this information to create detailed data tables for the target compound would be speculative and would not meet the required standards of scientific accuracy. The generation of thorough, informative, and scientifically precise content for each specified subsection is contingent upon the availability of peer-reviewed, experimental data directly pertaining to this compound.

Without access to primary or validated secondary sources containing this specific information, it is not possible to generate the requested article while adhering to the strict requirements of accuracy and focus solely on the specified compound.

**comprehensive Spectroscopic and Structural Characterization Methodologies**

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible radiation by 3-(Aminomethyl)-1H-indole-5-carbonitrile promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly the system of π-electrons in the indole (B1671886) ring and the nitrile group.

The electronic spectrum of indole and its derivatives is characterized by transitions to two low-lying excited states, denoted as ¹Lₐ and ¹Lₑ. These transitions are typically π → π* in nature, involving the promotion of an electron from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π*) molecular orbital. The indole chromophore generally displays a strong absorption band around 220 nm and another, more structured band between 260 and 290 nm. The presence of substituents on the indole ring, such as the aminomethyl and carbonitrile groups in this compound, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

While specific experimental UV-Vis spectral data for this compound is not extensively detailed in the surveyed literature, the characteristic absorption profile for indole derivatives can be described. For instance, studies on various indole analogues show distinct absorption bands corresponding to their electronic transitions. researchdata.edu.auresearchgate.net The absorption spectrum is typically recorded in a suitable solvent, such as ethanol (B145695) or methanol, and would reveal the λmax values indicative of the conjugated system. researchdata.edu.au The nitrile (cyano) group, being an electron-withdrawing group, is expected to influence the electronic distribution and thus the energy of the electronic transitions.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Solvent |

| π → π* (¹Lₐ) | ~220-230 | Ethanol |

| π → π* (¹Lₑ) | ~270-290 | Ethanol |

| Note: This table represents expected values based on the general spectral behavior of substituted indoles. Precise experimental data for this compound is not available in the cited literature. |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the reviewed public literature, the crystallographic data for a closely related compound, 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile, provides a valuable reference for the expected structural features and the type of data obtained from such an analysis. researchgate.net The general methodology for such a study is outlined below.

The first critical step in X-ray crystallography is the cultivation of a high-quality single crystal. For organic molecules like indole derivatives, this is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture. Common solvents include ethanol, methanol, acetone, or ethyl acetate. The choice of solvent can be critical and may influence the crystal packing and potentially lead to the formation of different crystal forms, or polymorphs.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a significant area of study as different polymorphs can exhibit different physical properties. A comprehensive polymorphism screen would involve crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and crystallization rates) to identify all accessible crystalline forms.

Once a suitable single crystal is obtained, it is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The collection of diffraction data involves rotating the crystal and recording the intensities and positions of the diffracted beams. researchgate.net

The collected data is then processed to determine the unit cell dimensions and the space group of the crystal. The structure is subsequently solved using computational methods, such as direct methods or Patterson synthesis, and then refined. The refinement process involves adjusting the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the structural model. researchgate.net

As an illustrative example, the crystallographic data for the related compound 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile is presented in Table 2. researchgate.net This data showcases the typical parameters reported in a single-crystal X-ray diffraction study.

Table 2: Representative Crystal Data and Structure Refinement for 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂ClN₂ |

| Formula Weight | 231.70 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.870 (2) |

| b (Å) | 9.271 (2) |

| c (Å) | 14.498 (3) |

| β (°) | 100.236 (4) |

| Volume (ų) | 1173.3 (4) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.312 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 100 |

| Reflections collected | 7342 |

| Independent reflections | 1952 |

| R_int | 0.039 |

| Final R indices [I > 2σ(I)] | R₁ = not reported, wR₂ = not reported |

| Source: Adapted from crystallographic data for 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile. researchgate.net Note that this data is for a related compound and serves as a representative example. |

This type of detailed structural information is invaluable for understanding the molecule's conformation and its potential interactions in a biological context.

**chemical Reactivity and Derivatization Pathways**

Electrophilic and Nucleophilic Reactions of the Indole (B1671886) Ring System

The indole ring is an aromatic, π-excessive heterocycle, making it highly susceptible to electrophilic substitution. bhu.ac.in The position of greatest reactivity is C3, which is significantly more reactive than positions in benzene (B151609). wikipedia.org In 3-(Aminomethyl)-1H-indole-5-carbonitrile, the C3 position is already substituted. Therefore, electrophilic attack will target other positions on the ring. The outcome of such reactions is influenced by the directing effects of the existing substituents. The aminomethyl group at C3 is generally considered an activating group, while the carbonitrile group at C5 is a deactivating, meta-directing group with respect to the benzene portion of the ring system.

In strongly acidic conditions that can protonate the C3 position, electrophilic substitution on the indole core often occurs at the C5 position. wikipedia.org However, with C5 already occupied by the nitrile, electrophilic attack would likely be directed to the C4 or C6 positions of the carbocyclic ring, or potentially the C2 position of the pyrrolic ring. bhu.ac.in

Nucleophilic substitution reactions on the indole ring itself are generally uncommon unless the ring is activated by potent electron-withdrawing groups. youtube.compharmaguideline.com The presence of the carbonitrile group at C5 could potentially facilitate such reactions under specific conditions.

Reactions Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for nucleophilic reactions, allowing for extensive functionalization.

The primary amine readily undergoes reactions with various electrophiles to yield a diverse range of derivatives.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base results in the formation of stable amide derivatives. This is a common strategy for modifying the properties of the parent molecule. organic-chemistry.orgnih.gov A variety of acylating agents can be used, leading to aliphatic and aromatic amides. mdpi.com

Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in a basic medium yields the corresponding sulfonamides.

Alkylation: The aminomethyl group can be alkylated using alkyl halides. pharmaguideline.com Depending on the stoichiometry and reaction conditions, this can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts. rsc.orgmdpi.com This reaction introduces new carbon-based substituents, expanding the structural diversity of the molecule.

Table 1: Examples of Functionalization Reactions of the Aminomethyl Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-( (5-cyano-1H-indol-3-yl)methyl)acetamide |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | N-( (5-cyano-1H-indol-3-yl)methyl)benzamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-( (5-cyano-1H-indol-3-yl)methyl)-4-methylbenzenesulfonamide |

| Alkylation | Methyl Iodide (CH₃I) | 3-((Methylamino)methyl)-1H-indole-5-carbonitrile |

| Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | 3-((Benzylamino)methyl)-1H-indole-5-carbonitrile |

The primary amine can participate in condensation reactions with carbonyl compounds. The reaction with aldehydes or ketones, typically under acidic catalysis, leads to the formation of imines, also known as Schiff bases. nih.govmasterorganicchemistry.com This reaction is reversible and proceeds through the formation of a carbinolamine intermediate followed by the elimination of water. masterorganicchemistry.com

These imines are valuable synthetic intermediates. researchgate.net They can be subsequently reduced to form secondary amines or used in cyclization reactions to construct more complex heterocyclic systems. nih.govresearchgate.net For instance, the reaction of 3-aminomethyl indoles with appropriate carbonyl compounds can serve as a pathway to various fused indole alkaloids. researchgate.net

Table 2: Examples of Imine Formation via Condensation

| Carbonyl Reactant | Imine Product Name |

|---|---|

| Benzaldehyde | (E)-N-benzylidene-1-((5-cyano-1H-indol-3-yl)methyl)methanamine |

| Acetone | N-(propan-2-ylidene)-1-((5-cyano-1H-indol-3-yl)methyl)methanamine |

| Cyclohexanone | N-cyclohexylidene-1-((5-cyano-1H-indol-3-yl)methyl)methanamine |

The presence of multiple heteroatoms, specifically the indole nitrogen and the primary amine nitrogen, allows this compound to act as a potential ligand in coordination chemistry. nih.govnih.gov It can coordinate with various transition metal ions to form metal complexes. preprints.org

Depending on the metal center and reaction conditions, the molecule could function as a monodentate ligand (coordinating through the more basic primary amine) or as a bidentate ligand, where both the primary amine and the indole nitrogen (or potentially the nitrile nitrogen) participate in chelation. scirp.orgresearchgate.net The formation of such complexes can significantly alter the electronic properties and reactivity of the parent molecule. Studies on similar aminomethyl-functionalized macrocycles have shown that the aminomethyl group readily participates in the coordination sphere of metals like Cu(II), Ni(II), and Cr(III). scirp.org

Transformations of the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group that can be converted into several other moieties.

The nitrile group can undergo hydrolysis under either acidic or basic conditions. evitachem.com

Partial Hydrolysis: Careful control of reaction conditions, often using acid or base in the presence of a limited amount of water, can lead to the partial hydrolysis of the nitrile to form the corresponding primary amide, 3-(aminomethyl)-1H-indole-5-carboxamide.

Complete Hydrolysis: Treatment with stronger acidic or basic solutions and prolonged heating will result in the complete hydrolysis of the nitrile group, past the amide intermediate, to yield the corresponding carboxylic acid, 3-(aminomethyl)-1H-indole-5-carboxylic acid.

These transformations are fundamental in organic synthesis for converting a nitrile into functionalities with different chemical properties and biological activities. nih.gov

Table 3: Hydrolysis Reactions of the Carbonitrile Group

| Reaction Condition | Product |

|---|---|

| H₂SO₄ (aq), Heat | 3-(Aminomethyl)-1H-indole-5-carboxylic acid |

| NaOH (aq), Heat | 3-(Aminomethyl)-1H-indole-5-carboxylic acid |

| H₂O₂, NaOH (aq) | 3-(Aminomethyl)-1H-indole-5-carboxamide |

Reduction to Amines or Aldehydes

The nitrile group at the C5 position is a key functional handle that can be readily transformed into other important functional groups, namely primary amines or aldehydes, through reduction. The choice of reducing agent and reaction conditions determines the final product.

Reduction to Primary Amines: The complete reduction of the nitrile moiety yields a primary amine, specifically [5-(aminomethyl)-1H-indol-3-yl]methanamine. This transformation is typically achieved using powerful hydride reagents or catalytic hydrogenation.

Lithium Aluminum Hydride (LAH): A strong, non-selective reducing agent that effectively converts nitriles to primary amines. youtube.com The reaction involves the nucleophilic attack of hydride ions on the nitrile carbon. youtube.com

Diisopropylaminoborane (B2863991): In the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), diisopropylaminoborane is an effective system for reducing a wide array of aliphatic and aromatic nitriles to their corresponding primary amines in high yields. nih.gov For example, 2,4-dichlorobenzonitrile (B1293624) can be reduced to 2,4-dichlorobenzylamine (B146540) in 99% yield. nih.gov

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide. It is a widely used industrial process for nitrile reduction. A continuous flow method using a ruthenium catalyst with isopropanol (B130326) as the hydrogen source also provides an effective route to primary amines from aromatic nitriles. organic-chemistry.org

Samarium Diiodide (SmI₂): Activation of SmI₂ with Lewis bases provides a mild method for reducing nitriles to primary amines under single electron transfer conditions, offering excellent functional group tolerance. organic-chemistry.org

Partial Reduction to Aldehydes: The partial reduction of the nitrile group to an aldehyde (yielding 3-(aminomethyl)-1H-indole-5-carbaldehyde) requires milder and more selective reducing agents to stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde.

Diisobutylaluminium Hydride (DIBAL-H): This is the most common reagent for the partial reduction of nitriles to aldehydes. youtube.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. An acidic workup is required to hydrolyze the intermediate aluminum-imine complex to the final aldehyde product. youtube.com

The following table summarizes common reduction pathways for the nitrile group.

| Desired Product | Reagent(s) | Typical Conditions | Notes |

| Primary Amine | Lithium Aluminum Hydride (LAH), then H₂O | Diethyl ether or THF | Powerful, less selective reagent. youtube.com |

| Primary Amine | H₂ / Raney Ni or Pd/C | High pressure, various solvents | Common industrial method. |

| Primary Amine | Diisopropylaminoborane / cat. LiBH₄ | THF, ambient or reflux | Good for various functionalized nitriles. nih.gov |

| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H), then H₃O⁺ | Toluene or Hexane, -78 °C to 0 °C | Stops at the imine intermediate, which is then hydrolyzed. youtube.com |

Cycloaddition Reactions and Heterocycle Formation

The nitrile group and the indole nucleus of this compound are both capable of participating in cycloaddition reactions, leading to the formation of more complex heterocyclic systems.

The nitrile group can react with 1,3-dipoles to form five-membered heterocycles. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is often catalyzed by Lewis acids or metals and provides a direct route to a bioisosterically important heterocyclic ring.

Furthermore, the indole scaffold itself can participate in cycloaddition reactions. While less common, the C2-C3 double bond can act as a dipolarophile in reactions with various 1,3-dipoles. More significantly, the nitrile group serves as a precursor for building fused heterocyclic rings. For instance, treatment with binucleophiles can lead to the construction of annulated pyrimidine (B1678525) or other heterocyclic systems, a strategy widely employed in the synthesis of bioactive compounds. The 2-cyanoindole unit is a known building block for creating various indole-fused polycycles. nih.gov Decarboxylative [3 + 2] cycloaddition reactions using amino acids as precursors can generate complex pyrrolidine (B122466) structures, highlighting a potential pathway for derivatization. beilstein-journals.org

Regioselective Functionalization of the Indole Nucleus

Further functionalization of the this compound scaffold is governed by the directing effects of the existing substituents. The indole ring is inherently electron-rich and susceptible to electrophilic attack.

C3 Position: This is the most nucleophilic position in an unsubstituted indole. However, in the target molecule, it is already occupied by the aminomethyl group.

C2 Position: The C2 position is the next most likely site for electrophilic attack, particularly when C3 is substituted. Reactions like the Vilsmeier-Haack formylation or Friedel-Crafts acylation could potentially occur at C2, although the conditions must be carefully controlled to avoid reaction with the aminomethyl side chain.

Benzene Ring (C4, C6, C7): The electronic properties of the benzene portion of the indole are modulated by the fused pyrrole (B145914) ring and the C5-carbonitrile group. The nitrile group is a meta-directing deactivator for electrophilic aromatic substitution. Therefore, electrophilic attack at the C4 and C6 positions would be disfavored. The C7 position is a potential site for functionalization, for example, through directed ortho-metalation if the N1-H is first protected and then metallated. Microwave-assisted three-component domino reactions are a known method for achieving regioselective synthesis of 3-functionalized indole derivatives. nih.govarkat-usa.org

Transition Metal-Catalyzed Cross-Coupling Reactions on Indole Halide Precursors

The synthesis of functionalized indoles, including precursors to this compound, heavily relies on transition metal-catalyzed cross-coupling reactions. doabooks.orgbookpassage.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org A common strategy involves starting with a halogenated indole scaffold and introducing the desired functional groups.

For instance, a precursor like 3-(protected-aminomethyl)-5-bromo-1H-indole could be synthesized. The bromine atom at the C5 position can then be replaced with a nitrile group via a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN).

Alternatively, various cross-coupling reactions can be used to build up the carbon framework on a halo-indole core. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. A 5-bromoindole (B119039) precursor could be coupled with various partners to build complexity before or after the introduction of the other functional groups. nih.gov

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an organic halide, catalyzed by palladium and copper complexes. This method could be used to introduce an alkynyl group at C5 of a halo-indole, which could then be further elaborated. nih.gov

Heck Coupling: This reaction forms a C-C bond between an alkene and an organic halide. It allows for the introduction of vinyl groups onto the indole nucleus. nih.gov

Stille Coupling: This reaction couples an organotin compound with an organic halide. It is known for its tolerance of a wide variety of functional groups. nih.gov

The following table summarizes key cross-coupling reactions applicable to the synthesis of functionalized indole precursors.

| Reaction Name | Catalyst System | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf), etc. + Base | Organoboron Reagent + Organic Halide | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Sonogashira | Pd catalyst + Cu(I) cocatalyst + Base | Terminal Alkyne + Organic Halide | C(sp²)-C(sp) |

| Heck | Pd(OAc)₂, Pd(PPh₃)₄, etc. + Base | Alkene + Organic Halide | C(sp²)-C(sp²) |

| Stille | Pd(PPh₃)₄, PdCl₂(dppf), etc. | Organostannane + Organic Halide | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Negishi | Pd or Ni catalyst | Organozinc Reagent + Organic Halide | C(sp²)-C(sp³) |

**theoretical and Computational Investigations**

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure, stability, and reactivity of 3-(Aminomethyl)-1H-indole-5-carbonitrile.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the optimized molecular geometry and various thermodynamic parameters. researchgate.net These calculations are essential for understanding the molecule's stability and the energetic landscape of its potential reactions. DFT has been successfully applied to various indole (B1671886) derivatives to understand how substituents influence the electronic properties of the indole ring.

Table 1: Calculated Thermodynamic Parameters for this compound

| Parameter | Calculated Value | Unit |

|---|---|---|

| Total Energy | -548.8 Hartree | - |

| Enthalpy | -548.7 Hartree | - |

| Gibbs Free Energy | -548.7 Hartree | - |

| Dipole Moment | 4.5 | Debye |

Note: The values presented are hypothetical and representative of what would be expected from DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other chemical species. The HOMO, being the orbital with the highest energy electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the amino group, while the LUMO is likely concentrated around the electron-withdrawing carbonitrile group and the C2-C3 double bond of the indole. researchgate.net

Table 2: FMO Analysis Data for this compound

| Orbital | Energy (eV) | Primary Lobe Location |

|---|---|---|

| HOMO | -5.85 | Indole Ring, Aminomethyl N-atom |

| LUMO | -1.10 | Carbonitrile, C2-C3 bond |

| HOMO-LUMO Gap | 4.75 | - |

Note: The values presented are hypothetical and representative of what would be expected from FMO analysis.

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with electrophiles and nucleophiles. chemrxiv.org The EPS map uses a color scale to represent different potential values on the electron density surface. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. In this compound, the nitrogen atom of the nitrile group and the region around the indole nitrogen are expected to be areas of strong negative potential. Conversely, the hydrogen atoms of the aminomethyl group and the indole N-H are expected to be regions of positive potential, making them sites for hydrogen bonding. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. nih.gov For a flexible molecule like this compound, MD simulations are particularly useful for exploring the rotational freedom of the aminomethyl side chain. These simulations can identify the most stable conformations and the energy barriers between them, which is crucial for understanding how the molecule might interact with surfaces or other molecules in a condensed phase. nih.gov By simulating a system with multiple molecules, MD can also offer insights into aggregation behavior and the nature of intermolecular forces, such as hydrogen bonding and π-π stacking between indole rings.

In Silico Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of new compounds. nih.govnih.gov

NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts. mdpi.com These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. Comparing calculated shifts with experimental data can confirm the molecule's structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This helps in assigning the absorption bands observed in an experimental spectrum to specific vibrational modes, such as N-H stretches, C≡N stretches, and aromatic C-H bends.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and generate a theoretical UV-Vis absorption spectrum. researchgate.net The calculations provide the absorption maxima (λmax) and oscillator strengths, which correspond to the energy and intensity of electronic excitations, often involving π→π* transitions within the indole ring. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Key Predicted Signal | Description |

|---|---|---|

| 1H NMR | δ 7.5-8.0 ppm | Aromatic protons near nitrile group |

| 13C NMR | δ 118-122 ppm | Quaternary carbon of C≡N group |

| IR | ~2220 cm-1 | C≡N stretch |

| IR | ~3400 cm-1 | N-H stretch (amino and indole) |

| UV-Vis (λmax) | ~285 nm | π→π* transition in the indole system |

Note: The values presented are hypothetical and representative of what would be expected from spectroscopic predictions.

Ligand-Based and Structure-Based Computational Design Methodologies (for non-biological targets)

While often used in drug discovery, computational design methodologies can also be applied to materials science for non-biological targets. nih.govnih.gov

Ligand-Based Design: If a series of indole derivatives with known properties (e.g., fluorescence, conductivity) exists, a quantitative structure-property relationship (QSPR) model can be developed. nih.gov this compound could be evaluated using this model to predict its properties or serve as a scaffold for designing new molecules with enhanced characteristics. The design process would focus on identifying key structural features (pharmacophores or materio-phores) responsible for the desired material property. bu.edu.egresearchgate.net

Structure-Based Design: In materials science, this approach involves designing molecules to fit into a specific structural context, such as a crystal lattice, a metal-organic framework (MOF), or the surface of a nanomaterial. Using this compound as a building block, computational docking or assembly simulations could predict how it would orient and bind to a target surface or within a crystalline structure. This allows for the rational design of new materials with tailored electronic, optical, or self-assembly properties.

Quantitative Structure-Property Relationship (QSPR) Modeling (e.g., solubility, chromatography)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. nih.govspringernature.com These models provide a means to predict important physicochemical properties even before a compound is synthesized, thereby guiding research and development efforts. nih.govspringernature.com The fundamental assumption of QSPR is that the variation in the properties of a group of compounds is a direct consequence of the variation in their molecular structures. mdpi.com For a molecule like this compound, QSPR models can offer valuable insights into its behavior in various systems, such as its solubility and chromatographic retention.

The development of a QSPR model involves a general workflow that includes compiling and curating data for a set of molecules, calculating various molecular descriptors, creating a mathematical model using statistical methods like multiple linear regression (MLR), and rigorously evaluating the model's performance and predictive power. nih.govnih.gov

QSPR Modeling of Solubility:

Aqueous solubility is a critical property for any compound with potential biological applications. QSPR offers a powerful tool for predicting the solubility of drug-like molecules. mdpi.comresearchgate.net While specific QSPR studies for this compound are not available in the current literature, models developed for diverse sets of organic and drug-like compounds, including various indole derivatives, can provide a strong basis for estimation. researchgate.netresearchgate.net

These models typically correlate solubility with a combination of molecular descriptors that quantify different aspects of the molecule's structure. Key descriptors often include those related to molecular size, polarity, and hydrogen bonding capacity. For instance, the presence of the aminomethyl group and the nitrile group in this compound would significantly influence its hydrogen bonding capabilities and polarity, which are crucial factors in determining aqueous solubility.

Illustrative Descriptors in Solubility QSPR Models for Indole Derivatives

| Descriptor Type | Example Descriptor | Predicted Influence on Aqueous Solubility of an Indole Derivative |

| Topological | Molecular Weight (MW) | Generally, an increase in molecular weight leads to a decrease in solubility. |

| Electronic | Dipole Moment | Higher dipole moments, indicating greater polarity, tend to increase solubility. |

| Constitutional | Number of H-bond donors/acceptors | An increased number of hydrogen bond donors and acceptors typically enhances water solubility. |

| Quantum-Chemical | HOMO-LUMO Energy Gap | This can relate to molecular stability and interactions, indirectly affecting solubility. nih.gov |

This table is illustrative and based on general principles of QSPR for drug-like compounds. The exact impact of each descriptor is determined by the specific QSPR model and dataset.

QSPR Modeling of Chromatographic Behavior:

QSPR models have been successfully applied to predict the chromatographic retention behavior of various classes of compounds, including indole derivatives. nih.govnih.gov In High-Performance Liquid Chromatography (HPLC), for example, the retention time of a compound is governed by its partitioning between the stationary and mobile phases. QSPR models can quantify how a molecule's structural features influence this interaction.

For indole derivatives, studies have shown that retention factors can be accurately predicted using descriptors related to hydrophobicity, molecular shape, and electronic properties. nih.gov A study on 31 indole derivatives, for instance, developed a three-parameter QSPR model that accounted for approximately 98% of the variation in retention factors on a β-cyclodextrin stationary phase. nih.gov The model indicated that the indole nucleus interacts with the apolar cavity of the stationary phase, while polar side chains can form hydrogen bonds. nih.gov Although this compound was not part of this specific study, the findings suggest that its retention behavior would be strongly influenced by the interplay between the relatively nonpolar indole core and the polar aminomethyl and carbonitrile substituents.

Illustrative Descriptors in Chromatography QSPR Models for Indole Derivatives

| Descriptor Type | Example Descriptor | Predicted Influence on Reverse-Phase HPLC Retention Time |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A higher LogP value (greater hydrophobicity) generally leads to a longer retention time. researchgate.net |

| Geometrical | Molecular Surface Area | Increased surface area can lead to stronger interactions with the stationary phase, increasing retention. |

| Topological | Wiener Index (Path Number) | Reflects molecular branching and size, which can influence interactions with the stationary phase. |

| Electronic | Polarizability | Higher polarizability can enhance van der Waals interactions, potentially increasing retention. |

This table is illustrative and based on general principles of QSPR for chromatographic behavior. The specific relationships are dependent on the chromatographic system (e.g., column, mobile phase) and the QSPR model.

While direct experimental QSPR data for this compound is pending, the established models for structurally related indole compounds provide a robust framework for the theoretical estimation of its solubility and chromatographic properties. mdpi.comnih.gov Such predictions are invaluable for designing analytical methods and for the early assessment of the compound's behavior in various chemical and biological environments.

**applications in Chemical Research and Precursor Chemistry**

Role as a Synthetic Intermediate for Advanced Organic Molecules

The unique arrangement of functional groups allows 3-(Aminomethyl)-1H-indole-5-carbonitrile to serve as a cornerstone in the synthesis of elaborate molecules, from intricate heterocyclic frameworks to large, multi-unit indole (B1671886) derivatives.

The indole scaffold is a fundamental component in a vast number of natural products and pharmacologically active compounds. beilstein-journals.org The presence of the aminomethyl and cyano groups on this compound provides multiple reaction points for constructing more complex heterocyclic systems. The pyrrole (B145914) unit within the indole core is often utilized as a foundational element for building new heterocyclic rings. uni-rostock.de For instance, aminopyrazole derivatives, which also feature amino and cyano functionalities, are widely used to synthesize a variety of fused heterocyclic products. beilstein-journals.orgresearchgate.net By analogy, the aminomethyl group of the target compound can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions, leading to the formation of fused systems like pyrazinoindoles or other multi-ring structures. The development of new synthetic methodologies to create novel compounds from basic heterocyclic units is a significant area of organic chemistry. uni-rostock.de

The strategic placement of reactive sites on this compound makes it an excellent precursor for polycyclic indole structures. Research has demonstrated that functionalized indoles can be used to construct fused heterocyclic systems. uni-rostock.demdpi.com For example, methods have been developed to synthesize fused indole-pyridazine compounds and non-fused indole-pyrazol-5-one scaffolds from substituted indoline (B122111) precursors. mdpi.com Furthermore, the reactivity of cyano-substituted indoles in cross-coupling reactions, such as Sonogashira, Suzuki–Miyaura, and Heck reactions, allows for the introduction of diverse substituents and the extension of the conjugated system, paving the way for complex polycyclic aromatic compounds. mdpi.com The aminomethyl group can be used to introduce another ring system, leading to structures with significant molecular complexity.

Bis-indole alkaloids, which are composed of two indole units, are prevalent in nature and exhibit a wide spectrum of biological activities. The aminomethyl moiety is a key functional group for linking indole units together. A 7-(aminomethyl)indole, a close structural analog of the target compound, has been shown to be a useful precursor for creating a range of both symmetrical and unsymmetrical bis-indoles. These connections can be formed through amide, imine, or amine linkages, demonstrating the versatility of the aminomethyl group in constructing these larger molecules.

| Linkage Type | Synthetic Approach |

| Amide-linked | Reaction of an aminomethylindole with a diacyl chloride (e.g., oxalyl chloride). |

| Imine-linked | Condensation reaction between an aminomethylindole and a formylindole. |

| Amine-linked | Reduction of an imine-linked bis-indole. |

Development of Fluorescent Probes and Chemical Sensors (e.g., for anions, metal ions)

The indole ring itself is a well-known fluorophore, and its photophysical properties are highly sensitive to the local environment. The introduction of a cyano (–CN) group at the 5-position of the indole ring, as seen in this compound, significantly modulates these properties, making it a valuable scaffold for fluorescent probes.

Research on 5-cyanoindole (B20398) (5CI) and its amino acid analog, 5-cyanotryptophan (TrpCN), has shown that the cyano group enhances the sensitivity of the indole fluorescence to the surrounding environment, particularly to hydration. nih.gov The fluorescence quantum yield of 5-cyanoindole exhibits a dramatic dependence on solvent polarity, being very low in water (quantum yield < 0.01) and increasing substantially in non-polar environments like 1,4-dioxane. nih.govnih.gov This "turn-on" fluorescence makes the 5-cyanoindole scaffold an excellent reporter for events such as protein folding, ligand binding, or membrane association, where the probe moves from an aqueous environment to a dehydrated, non-polar one. nih.gov While many fluorescent probes exist, those based on cyanoindoles are particularly useful because they are only slightly larger than their natural tryptophan counterpart, minimizing potential structural perturbations in biological systems. nih.gov

The position of the nitrile group on the indole ring has a significant impact on the fluorescent properties. nih.gov Theoretical and experimental studies show that 5-cyanoindole is particularly sensitive to its environment compared to other isomers. nih.govacs.org This sensitivity, combined with the reactive aminomethyl handle for conjugation to other molecules, positions this compound as a prime candidate for the development of highly sensitive fluorescent probes for detecting specific analytes or monitoring biological processes. mdpi.com

| Solvent | Quantum Yield (QY) | Max Emission Wavelength (λem) | Key Observation |

|---|---|---|---|

| H₂O | ~0.005 | 401 nm | Fluorescence is strongly quenched. nih.govnih.gov |

| 1,4-Dioxane | ~0.13 | 340 nm | Fluorescence is significantly higher in a non-polar environment. nih.gov |

| THF | - | 360 nm | Shows a clear solvatochromic shift compared to water. nih.gov |

Applications in Materials Science

The unique chemical architecture of indole derivatives is increasingly being exploited in materials science for the creation of advanced functional polymers.

Indole is a promising bio-based aromatic unit for producing high-quality polymers. rsc.org The bifunctional or trifunctional nature of molecules like this compound makes them attractive candidates as monomers for polymerization. The primary amine of the aminomethyl group and the secondary amine of the indole ring can both participate in polymerization reactions.

Recent research has demonstrated the synthesis of high-molecular-weight indole-based functional polymers, such as poly(N-arylene diindolylmethane)s and aromatic polyesters. rsc.orgnih.gov These materials have shown excellent thermal stability and, in some cases, strong solid-state fluorescence, making them suitable for applications in optoelectronics or as high-performance plastics. rsc.orgrsc.org For example, indole-based polyesters have been synthesized with high glass-transition temperatures (up to 113 °C), rivaling some commercial heat-tolerant plastics. nih.govacs.org The aminomethyl group in this compound could be reacted with diacids or diacyl chlorides to form high-performance polyamides, leveraging the established benefits of the rigid and stable indole core.

| Polymer Type | Monomers Used | Key Properties | Reference |

|---|---|---|---|

| Poly(N-arylene diindolylmethane)s | 3,3′-diindolylmethane and activated difluoro monomers | High molecular weight (up to 389,200), high thermal stability (T5% ≥ 377 °C), strong solid-state fluorescence. | rsc.org |

| Aromatic Polyesters | Indole-based dicarboxylates and aliphatic diols | Amorphous structure, high glass-transition temperatures (Tg up to 113 °C), good thermal stability. | rsc.orgnih.gov |

Components in Functional Organic Materials (e.g., dyes)

The indole scaffold is a privileged structure in the development of functional organic materials, particularly dyes and photoactive molecules. chim.it Its inherent electron-rich nature makes it an excellent electron-donor component, which is a fundamental requirement for many classes of organic dyes. chim.itmdpi.com The utility of indole derivatives can be significantly expanded and their electronic properties finely tuned by introducing various functional groups onto the indole ring system. nih.govnih.gov

The structure of this compound possesses the key features of a "push-pull" system, a design concept widely employed in the creation of chromophores. In this arrangement, the electron-donating group (the aminomethyl group at the 3-position) is electronically connected through the conjugated indole ring to an electron-withdrawing group (the carbonitrile group at the 5-position). This intramolecular charge-transfer character is crucial for governing the molecule's photophysical properties, such as its absorption and emission wavelengths. mdpi.comnih.gov

Research into related indole structures demonstrates this principle effectively. For instance, studies on N-alkyl indole derivatives have shown that they can act as potent donor groups to activate alkynes in cycloaddition-retroelectrocyclization reactions, leading to the synthesis of push-pull chromophores with maximum absorption (λmax) values spanning a wide range from 378 to 658 nm. nih.gov The specific absorption wavelength is highly dependent on the nature of the acceptor group and other substituents on the indole ring. nih.gov Similarly, strategic substitution on the indole ring, such as with cyano or formyl groups, has been shown to red-shift the absorption and emission spectra, making them suitable for applications as biological fluorescent reporters or quenchers. nih.gov

Given these precedents, this compound is a promising building block for creating novel functional dyes. The primary amine of the aminomethyl group offers a reactive handle for further chemical modification, allowing the indole core to be incorporated into larger polymeric or macromolecular structures, such as polyurethanes, to create new functional materials with potential applications in nonlinear optics. nih.gov

Table 1: Examples of Substituted Indoles and their Photophysical Properties

| Compound/Class | Substituents & Position | Observed Properties | Potential Application | Reference |

| N-Methyl Indole Derivatives | N-Methyl, various acceptor groups | Tunable λmax (378–658 nm) | Push-pull chromophores | nih.gov |

| 4-Cyanotryptophan (4CN-Trp) | 4-Cyano | Blue fluorescence, high quantum yield (>0.8) | Biological spectroscopic and imaging applications | nih.gov |

| 4-Formyltryptophan (4CHO-Trp) | 4-Formyl | Cyan fluorescence, reasonable quantum yield (~0.22) | Biological fluorescence reporter | nih.gov |

| 4-Nitroindole (4NO₂-indole) | 4-Nitro | Red-shifted absorption, very low fluorescence | Fluorescence resonance energy transfer (FRET) quencher | nih.gov |

| Indole-based D-π-A Molecules | Phenyl group with various functional moieties | Positive solvatochromism, solid-state fluorescence | Optical probes, pH sensors | mdpi.com |

Utility in Analytical Chemistry Method Development

The unique structural characteristics of this compound make it a candidate for applications in the development of new analytical chemistry methods. Its potential utility spans roles as a chromophoric reagent and as a specialized ligand for separation sciences.

A chromophoric reagent is a compound that can react with a target analyte to produce a colored or fluorescent product, enabling its detection and quantification. The "push-pull" electronic structure of this compound, resulting from the donor aminomethyl group and the acceptor carbonitrile group, is a classic design for creating molecules that absorb light in the UV-visible region. mdpi.comnih.gov

The indole nucleus itself is a well-known chromophore. nih.gov The introduction of the aminomethyl and carbonitrile substituents is expected to modulate its intrinsic spectroscopic properties. Specifically, the primary amine of the aminomethyl group can serve as a reactive site for derivatizing non-chromophoric analytes. For example, it could be reacted with aldehydes, ketones, or acid chlorides in an analyte of interest. Upon reaction, the electronic environment of the indole system would be altered, leading to a predictable change in the absorption or fluorescence spectrum, which can be measured for quantitative analysis.